molecular formula C19H23NO4 B5823284 N~1~-(3,4-DIMETHOXYPHENETHYL)-4-ETHOXYBENZAMIDE

N~1~-(3,4-DIMETHOXYPHENETHYL)-4-ETHOXYBENZAMIDE

Cat. No.: B5823284
M. Wt: 329.4 g/mol
InChI Key: LXZLNJUKIBWNBD-UHFFFAOYSA-N
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Description

N~1~-(3,4-DIMETHOXYPHENETHYL)-4-ETHOXYBENZAMIDE is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with a 3,4-dimethoxyphenethyl group and an ethoxy group, contributing to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-4-24-16-8-6-15(7-9-16)19(21)20-12-11-14-5-10-17(22-2)18(13-14)23-3/h5-10,13H,4,11-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZLNJUKIBWNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-DIMETHOXYPHENETHYL)-4-ETHOXYBENZAMIDE typically involves the reaction of 3,4-dimethoxyphenethylamine with 4-ethoxybenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of N1-(3,4-DIMETHOXYPHENETHYL)-4-ETHOXYBENZAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,4-DIMETHOXYPHENETHYL)-4-ETHOXYBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~-(3,4-DIMETHOXYPHENETHYL)-4-ETHOXYBENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(3,4-DIMETHOXYPHENETHYL)-4-ETHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(3,4-DIMETHOXYPHENETHYL)-4-ETHOXYBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and ethoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .

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